Home > Products > Screening Compounds P39158 > CpCDPK1/TgCDPK1-IN-3
CpCDPK1/TgCDPK1-IN-3 -

CpCDPK1/TgCDPK1-IN-3

Catalog Number: EVT-15275137
CAS Number:
Molecular Formula: C17H18N6
Molecular Weight: 306.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CpCDPK1/TgCDPK1-IN-3 is a significant compound recognized for its role as a dual inhibitor of calcium-dependent protein kinases 1 from Cryptosporidium parvum and Toxoplasma gondii. These kinases are vital for the survival and pathogenicity of these apicomplexan parasites. The compound exhibits potent inhibitory activity, with half-maximal inhibitory concentration (IC50) values of 0.003 µM for Cryptosporidium parvum and 0.0036 µM for Toxoplasma gondii .

Classification

CpCDPK1/TgCDPK1-IN-3 falls under the category of small-molecule inhibitors, specifically designed to interfere with the enzymatic activity of calcium-dependent protein kinases, which are crucial in various biological processes related to parasite development and infection mechanisms .

Synthesis Analysis

Methods

The synthesis of CpCDPK1/TgCDPK1-IN-3 involves a series of chemical reactions aimed at constructing its unique molecular structure. While specific synthetic methodologies are not extensively documented, it typically includes steps such as:

  • Formation of pyrazolo[3,4-d]pyrimidine core: This is a critical structural component that interacts with the target kinases.
  • Substitution reactions: Incorporating functional groups that enhance binding affinity and specificity towards calcium-dependent protein kinases.

Technical Details

The synthesis may involve using reagents such as isopropyl amine and various catalysts to facilitate the formation of the pyrazolo-pyrimidine framework. The process often requires careful control of reaction conditions, including temperature and pH, to ensure optimal yield and purity .

Molecular Structure Analysis

Structure

The molecular formula for CpCDPK1/TgCDPK1-IN-3 is C17H18N6C_{17}H_{18}N_{6} with a specific InChI code of InChI=1S/C17H18N6/c1-10(2)23-17-14(16(18)19-9-20-17)15(21-23)12-4-5-13-11(8-12)6-7-22(13)3/h4-10H,1-3H3,(H2,18,19,20) .

Data

The compound features a complex structure characterized by a pyrazolo-pyrimidine backbone with an isopropyl group and an indole moiety. This configuration is critical for its interaction with the target enzymes.

Chemical Reactions Analysis

Reactions

CpCDPK1/TgCDPK1-IN-3 undergoes several types of chemical reactions:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen.
  • Reduction: Involves the addition of hydrogen or removal of oxygen.
  • Substitution: Involves replacing one functional group with another.

These reactions are essential for understanding how the compound can be modified to enhance its inhibitory properties or develop new derivatives .

Technical Details

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation processes, lithium aluminum hydride for reductions, and halogens for substitution reactions. The conditions under which these reactions occur can significantly affect the yield and specificity of the product .

Mechanism of Action

CpCDPK1/TgCDPK1-IN-3 inhibits calcium-dependent protein kinases 1 by binding to their active sites, thereby preventing substrate phosphorylation. This inhibition disrupts critical processes in the life cycle of Cryptosporidium parvum and Toxoplasma gondii, including invasion and replication within host cells. The compound's high specificity towards these kinases minimizes potential off-target effects on human kinases, making it an attractive candidate for therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

CpCDPK1/TgCDPK1-IN-3 is typically stored as a powder at -20°C for up to three years or at -80°C in solvent for six months. It is stable at room temperature for limited periods during shipping .

Chemical Properties

The compound's solubility, stability under various pH conditions, and reactivity with other chemical agents are crucial for its application in research and potential therapeutic use. Its molecular weight is approximately 314.36 g/mol .

Applications

CpCDPK1/TgCDPK1-IN-3 has several scientific applications:

  • Chemistry: Utilized as a tool to explore the chemical properties and interactions of calcium-dependent protein kinases.
  • Biology: Helps researchers understand the biological roles of these kinases in parasitic infections.
  • Medicine: Investigated for potential therapeutic applications against diseases caused by Cryptosporidium parvum and Toxoplasma gondii.
  • Industry: Aids in drug development efforts targeting apicomplexan parasites, contributing to advancements in treatments for related infections .
Introduction to Apicomplexan CDPKs as Therapeutic Targets

Calcium-Dependent Protein Kinases (CDPKs) in Apicomplexan Protozoa Pathogenesis

Calcium-dependent protein kinases (CDPKs) are serine/threonine kinases that function as critical calcium sensors in apicomplexan parasites—pathogens responsible for malaria (Plasmodium spp.), toxoplasmosis (Toxoplasma gondii), and cryptosporidiosis (Cryptosporidium parvum and C. hominis). Unlike mammalian hosts, apicomplexans lack conventional calmodulin-dependent kinases, relying instead on plant-like CDPKs to transduce calcium signals. CDPK1 orthologs regulate stage-specific processes essential for virulence:

  • Microneme Secretion: In T. gondii, TgCDPK1 activation triggers microneme discharge, releasing adhesins necessary for host-cell attachment and invasion [2] [7].
  • Gliding Motility and Egress: TgCDPK1 and Plasmodium CDPK5 control actin-myosin motor activation, enabling tissue migration and host-cell egress [2] [3].
  • Developmental Transitions: Plasmodium berghei CDPK4 (ortholog of TgCDPK1) regulates male gametogenesis in mosquitoes, impacting transmission [2].

Table 1: Essential Functions of CDPK1 in Key Apicomplexan Pathogens

ParasiteCDPK1 OrthologBiological FunctionPhenotype of Inhibition
T. gondiiTgCDPK1Microneme secretion, egress, invasionBlocked host-cell invasion/egress
C. parvumCpCDPK1Host-cell invasion (presumed)Lethal (gene deletion refractory)
P. bergheiPbCDPK4Male gametocyte developmentImpaired mosquito transmission

Genetic studies confirm CDPK1 indispensability. CRISPR/Cas9 knockout attempts for cpdpk1 failed, while non-essential genes (e.g., thymidine kinase) were readily disrupted, indicating cpdpk1 is vital for C. parvum survival [5].

Evolutionary Divergence of CDPK1 in Toxoplasma gondii and Cryptosporidium parvum

CDPK1 orthologs share a conserved catalytic kinase domain but exhibit structural adaptations influencing inhibitor design:

  • Domain Architecture: All apicomplexan CDPK1 kinases contain an N-terminal kinase domain, autoinhibitory junctional domain, and C-terminal calmodulin-like domain with EF-hand calcium sensors. C. parvum CDPK1 lacks N-terminal acylation sites present in T. gondii, potentially altering subcellular localization [4] [8].
  • Gatekeeper Residue: A glycine residue at the ATP-binding pocket’s gatekeeper position is conserved in TgCDPK1 (G128) and CpCDPK1 (G). This small residue creates an enlarged hydrophobic pocket absent in most mammalian kinases (e.g., SRC has threonine) [3] [6].
  • Structural Nuances: Crystal structures reveal CpCDPK1 harbors a unique Zn-finger motif near its kinase domain, absent in TgCDPK1, suggesting regulatory differences [4]. The C-lobe region also shows parasite-specific variations affecting compound binding [6].

Table 2: Comparative Structural Features of CDPK1 in *T. gondii and C. parvum*

FeatureTgCDPK1CpCDPK1Functional Implication
Gatekeeper residueGly128GlyPermits bulky inhibitor binding
N-terminal acylationMyristoylation/palmitoylationAbsentAlters membrane association
Unique motifsNone reportedZn-finger near kinase domainPotential regulatory role
Calcium sensitivityActivated by low Ca²⁺Similar activationShared activation mechanism

Rationale for Targeting CDPK1 in Antiparasitic Drug Development

CDPK1 fulfills key criteria for a high-value drug target:

  • Essentiality: Genetic studies in T. gondii and C. parvum confirm CDPK1 is indispensable for lytic cycle progression and host-cell invasion [3] [5].
  • Druggability: The glycine gatekeeper enlarges the ATP-binding pocket, enabling selective targeting by "bumped" kinase inhibitors (BKIs) that exploit this pocket [6] [9].
  • Absence in Hosts: CDPKs are absent in vertebrates, minimizing off-target toxicity risk [2].

CpCDPK1/TgCDPK1-IN-3 (Compound 20) exemplifies this rationale. It inhibits TgCDPK1 and CpCDPK1 with IC₅₀ values of 3 nM and 3.6 nM, respectively—potency attributable to:

  • A pyrazolopyrimidine scaffold that occupies the adenine-binding region.
  • A C3-bulky group (naphthylmethyl) extending into the hydrophobic gatekeeper pocket.
  • A C1 4-piperidinemethyl substituent enhancing selectivity over human kinases (e.g., SRC) by exploiting ribose pocket variations [6] [9].

Resistance studies validate target specificity. T. gondii mutants with gatekeeper mutations (G128M) or active-site mutations (H201Q, L96P) exhibit reduced sensitivity to BKIs like CpCDPK1/TgCDPK1-IN-3 [3].

Properties

Product Name

CpCDPK1/TgCDPK1-IN-3

IUPAC Name

3-(1-methylindol-5-yl)-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C17H18N6

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C17H18N6/c1-10(2)23-17-14(16(18)19-9-20-17)15(21-23)12-4-5-13-11(8-12)6-7-22(13)3/h4-10H,1-3H3,(H2,18,19,20)

InChI Key

SPUWUOGLPPVXCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)N(C=C4)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.